molecular formula C13H9NO3S B6376708 2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261929-45-6

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%

Cat. No. B6376708
CAS RN: 1261929-45-6
M. Wt: 259.28 g/mol
InChI Key: DJDQDJZAGRKNIG-UHFFFAOYSA-N
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Description

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2C5MTP95) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, making it a valuable tool in many laboratory experiments.

Scientific Research Applications

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been studied for its potential applications in scientific research. It has been used in studies investigating the effects of oxidative stress on cells, as well as the effects of environmental pollutants on the human body. Additionally, it has been used to study the mechanisms of drug action, and to investigate the effects of drugs on the central nervous system.

Mechanism of Action

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% works by interacting with proteins and enzymes in the body. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other substances. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in treating certain conditions.
Biochemical and Physiological Effects
2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, it has been found to have anti-cancer properties, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and can be purified through recrystallization. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool in many laboratory experiments. However, it is important to note that the effects of 2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% may vary depending on the concentration used, and that it may not be suitable for all experiments.

Future Directions

The potential applications of 2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% are vast, and there are many possible future directions for research. One possible direction is to further investigate its anti-cancer and anti-inflammatory properties, as well as its effects on drug metabolism. Additionally, further research could be conducted to determine the optimal concentration and dosage for different experiments. Finally, further studies could be conducted to explore the potential applications of 2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% in other areas, such as food science and cosmetic science.

Synthesis Methods

2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is synthesized through a process of condensation reaction between 2-cyano-5-thiophenol and 5-methoxycarbonylthiophene-3-carbaldehyde. First, the two reactants are mixed in an organic solvent, such as ethanol. Then, the mixture is heated to a temperature of 80-90°C for two to three hours. After this, the mixture is cooled and filtered to remove any impurities. Finally, the product is isolated and purified by recrystallization.

properties

IUPAC Name

methyl 4-(4-cyano-3-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-13(16)12-5-10(7-18-12)8-2-3-9(6-14)11(15)4-8/h2-5,7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQDJZAGRKNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684876
Record name Methyl 4-(4-cyano-3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-cyano-3-hydroxyphenyl)thiophene-2-carboxylate

CAS RN

1261929-45-6
Record name Methyl 4-(4-cyano-3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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